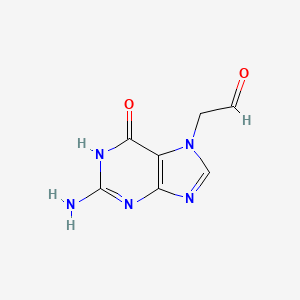

7-N-(2-Oxoethyl)guanine

Description

Structure

3D Structure

Properties

CAS No. |

73100-87-5 |

|---|---|

Molecular Formula |

C7H7N5O2 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde |

InChI |

InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14) |

InChI Key |

GWIQUBKMOOZLKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CC=O)C(=O)NC(=N2)N |

Origin of Product |

United States |

Contextual Framework of 7 N 2 Oxoethyl Guanine in Molecular Toxicology

Historical Perspective on DNA Adduct Identification

The journey to understanding the intricate ways chemical agents can damage cellular machinery began with the identification of DNA adducts—covalent modifications of the DNA molecule. Early research in the mid-20th century laid the groundwork for this field, with pioneering studies demonstrating that carcinogenic and mutagenic compounds, or their metabolic byproducts, can directly bind to DNA. This binding alters the structure of DNA, potentially leading to mutations and the initiation of cancer.

The development of sophisticated analytical techniques has been pivotal in advancing our knowledge of DNA adducts. Initially, methods like paper chromatography and enzyme-linked immunosorbent assays (ELISA) provided the first glimpses into this molecular damage. smolecule.com A significant leap forward came with the advent of the ³²P-postlabeling assay, which offered greater sensitivity for detecting a wide range of adducts. oup.com

More recently, the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field. oup.com This powerful technology allows for the precise identification and quantification of specific DNA adducts, even at very low levels in biological samples. ontosight.ai This has paved the way for the emerging field of "DNA adductomics," which aims to comprehensively study the entire spectrum of DNA adducts within a cell or organism. epa.gov It is within this technologically advanced landscape that the significance of specific adducts like 7-N-(2-Oxoethyl)guanine has been fully appreciated.

Position within the Spectrum of DNA Lesions

DNA is constantly under assault from both endogenous and exogenous sources, leading to a variety of lesions. These can range from single and double-strand breaks to base modifications and the formation of bulky adducts. researchgate.net DNA adducts themselves are a diverse class of lesions, categorized based on the chemical nature of the agent and the site of attachment to the DNA base. epa.gov

This compound is a prominent DNA adduct formed from exposure to the known human carcinogen vinyl chloride. iarc.frvulcanchem.com Upon metabolic activation, vinyl chloride is converted to the reactive epoxide, chloroethylene oxide, which then reacts with the N7 position of guanine (B1146940) in DNA to form 7-OEG. epa.govvulcanchem.com This adduct is also formed from other precursors, such as vinyl carbamate (B1207046) and through endogenous processes like lipid peroxidation. vulcanchem.comnih.gov

While 7-OEG is the major DNA adduct formed from vinyl chloride exposure, representing approximately 98% of all adducts, it is considered to be non-mutagenic as it does not typically cause mispairing during DNA replication. nih.govnih.govnih.gov Its significance lies in its role as a biomarker of exposure to vinyl chloride and other precursors. vulcanchem.com The presence and quantity of 7-OEG in tissues can provide a direct measure of the extent to which the parent compound has reacted with the genetic material.

In contrast to 7-OEG, other, less abundant adducts formed from vinyl chloride, such as the etheno adducts (e.g., N²,3-ethenoguanine), are highly mutagenic. nih.govnih.gov These etheno adducts are more persistent in tissues, while 7-OEG is relatively short-lived due to chemical instability and efficient DNA repair mechanisms. oup.comnih.gov This distinction highlights the complex relationship between the quantity of a specific DNA adduct and its biological consequence. The high abundance of 7-OEG makes it a reliable indicator of exposure, while the less prevalent but more persistent mutagenic adducts are thought to be the primary drivers of the carcinogenic effects of vinyl chloride.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇N₅O₂ | vulcanchem.com |

| Molecular Weight | 193.16 g/mol | vulcanchem.com |

| CAS Number | 73100-87-5 | vulcanchem.com |

| IUPAC Name | 2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde | vulcanchem.com |

Formation and Persistence of 7-OEG in Preweanling Sprague-Dawley Rats Exposed to 600 ppm Vinyl Chloride

| Tissue | Initial Concentration (pmol/µmol guanine) | Half-life (hours) | Source |

|---|---|---|---|

| Liver | 162 ± 36 | 62 | oup.comnih.gov |

| Kidney | 29 ± 1 | Not Reported | nih.gov |

| Lung | 20 ± 7 | Not Reported | nih.gov |

Mechanistic Elucidation of 7 N 2 Oxoethyl Guanine Formation

Exogenous Precursor Metabolism and Adduct Generation.

Vinyl chloride, a known human carcinogen, undergoes metabolic activation primarily in the liver to form the highly reactive epoxide, chloroethylene oxide (CEO). scialert.net This process is catalyzed by the cytochrome P450 2E1 enzyme. acs.org CEO is a potent electrophile that readily reacts with nucleophilic sites in DNA. The primary site of this alkylation is the N7 position of guanine (B1146940), leading to the formation of 7-OEG in a nearly quantitative yield. acs.orgnih.govresearchgate.net This reaction is considered a key initiating step in vinyl chloride-induced carcinogenesis. acs.orgnih.govresearchgate.net

The formation of 7-OEG is the most prevalent DNA modification induced by vinyl chloride, accounting for approximately 98% of the total adducts found in rats. capes.gov.brnih.gov While 7-OEG itself is considered to have weak to no promutagenic activity, its formation signifies exposure to the ultimate carcinogen, CEO. capes.gov.brnih.govuzh.ch The mechanism involves the direct reaction of CEO with the N7 position of guanine. acs.orgresearchgate.net Although a significant portion of CEO is detoxified through conjugation with glutathione, a fraction is available to alkylate DNA. uzh.ch

The structure of the adduct formed from the reaction of deoxyguanosine with CEO has been confirmed as 7-(2-oxoethyl)guanine. nih.govoup.com Interestingly, this adduct can exist in equilibrium with a cyclic hemiacetal form, O6,7-(1'-hydroxyethano)guanine, which may interfere with proper base pairing during DNA replication. nih.govoup.com

Research Findings on Vinyl Chloride-Mediated 7-OEG Formation:

| Finding | Organism/System | Key Observation | Reference(s) |

| Metabolic Activation | Human Liver | Cytochrome P450 2E1 is the major catalyst for the oxidation of vinyl chloride to chloroethylene oxide. | acs.org |

| Primary DNA Adduct | Rats | 7-(2-oxoethyl)guanine constitutes about 98% of the total DNA adducts from vinyl chloride exposure. | capes.gov.brnih.gov |

| Reaction Yield | In vitro (DNA) | The reaction of chloroethylene oxide with guanine in DNA produces 7-(2-oxyethyl)guanine in almost quantitative yield. | acs.orgnih.govresearchgate.net |

| Adduct Structure | In vitro (deoxyguanosine) | The reaction product was identified as 7-(2-oxoethyl)guanine, which can form a reversible hemiacetal ring. | nih.govoup.com |

| Adduct Persistence | Rats | 7-OEG has a half-life of approximately 62 hours in the liver of preweanling rats. | oup.com |

Acrylonitrile (B1666552), an industrial chemical used in the production of plastics and fibers, is another exogenous precursor that can lead to the formation of 7-OEG. tandfonline.com Similar to vinyl chloride, acrylonitrile is metabolized by cytochrome P-450 to its epoxide metabolite, 2-cyanoethylene oxide (CEO). canada.cawho.int This epoxide is capable of alkylating DNA. nih.gov

Studies have shown that the incubation of DNA with 2-cyanoethylene oxide results in the formation of 7-(2-oxoethyl)guanine. canada.cawho.int In vivo experiments with rats administered acrylonitrile or 2-cyanoethylene oxide have detected low levels of 7-OEG in the liver. nih.gov While the levels of this adduct formed from acrylonitrile appear to be limited, its detection indicates that this pathway contributes to the genotoxicity of the compound. nih.gov Research has also shown that treating DNA from rat brain and liver with CEO leads to the dose-related formation of N7-(2'-oxoethyl)guanine. nih.gov

Ethyl carbamate (B1207046) (urethane), a compound found in fermented foods and alcoholic beverages, is recognized as a carcinogen. nih.govresearchgate.net Its carcinogenic activity is dependent on metabolic activation. nih.gov The proposed metabolic pathway involves the oxidation of ethyl carbamate to vinyl carbamate, which is then further metabolized to the highly reactive vinyl carbamate epoxide. researchgate.netnih.gov

This epoxide is an electrophilic species that can covalently bind to DNA, forming adducts. researchgate.netresearchgate.net The main DNA adduct identified following the administration of ethyl carbamate in mice and rats is 7-(2-oxoethyl)guanine. nih.gov The formation of 7-OEG from ethyl carbamate provides strong evidence for the metabolic activation pathway through vinyl carbamate and its epoxide. nih.gov It is noteworthy that vinyl carbamate is approximately 100 times more potent in forming 7-OEG than ethyl carbamate on a molar basis. nih.gov

Acrylonitrile-Induced Adduct Formation.

Endogenous Genesis and Contributing Molecular Events.

The formation of 7-OEG is not exclusively linked to exogenous chemical exposure. Endogenous processes, particularly lipid peroxidation, can also generate this DNA adduct. acs.orgnih.gov Lipid peroxidation, the oxidative degradation of lipids, produces a variety of reactive aldehydes. These endogenous electrophiles can react with DNA to form adducts.

It has been hypothesized and demonstrated that 7-OEG can be formed from the reaction of DNA with products of lipid peroxidation. acs.orgnih.gov For instance, experiments have shown the formation of 7-OEG when calf thymus DNA is reacted with ethyl linoleate (B1235992) under peroxidizing conditions. acs.orgnih.gov This indicates that the background levels of 7-OEG observed in unexposed animals and humans are likely due to ongoing lipid peroxidation. nih.govacs.orgnih.gov The main products of lipid peroxidation, such as malondialdehyde and trans-4-hydroxy-2-nonenal, are known to form various DNA adducts. uzh.ch

Endogenous vs. Exogenous 7-OEG Levels in Rats:

| Tissue | Endogenous 7-OEG (adducts per 10⁶ guanine) | Exogenous 7-OEG after VC Exposure (adducts per 10⁶ guanine) | Reference(s) |

| Liver (Adult) | 1.0 - 10.0 | 104.0 ± 23.0 | acs.orgnih.govunc.edu |

| Lung (Adult) | 1.0 - 10.0 | 1.0 - 39.0 | acs.orgnih.govunc.edu |

| Kidney (Adult) | 1.0 - 10.0 | 1.0 - 39.0 | acs.orgnih.govunc.edu |

| Spleen (Adult) | 1.0 - 10.0 | 1.0 - 39.0 | acs.orgnih.govunc.edu |

| Testis (Adult) | 1.0 - 10.0 | 1.0 - 39.0 | acs.orgnih.govunc.edu |

| Brain (Adult) | 1.0 - 10.0 | 1.0 - 39.0 | acs.orgnih.govunc.edu |

| Liver (Weanling) | Similar to adults | ~300 | acs.orgnih.gov |

Data for exogenous levels are from adult rats exposed to 1100 ppm [¹³C₂]-VC for 5 days.

Reactive electrophiles, whether from exogenous or endogenous sources, are key to the formation of DNA adducts. nih.gov These electron-deficient species readily attack nucleophilic centers in DNA, with the N7 position of guanine being a particularly reactive site. nih.gov The formation of 7-OEG is a direct consequence of the reaction of a 2-oxoethylating agent with this site.

Electrophiles can be categorized as hard or soft, which influences their reactivity towards different nucleophilic sites. acs.org Hard electrophiles tend to react with hard nucleophiles like the ring nitrogens in guanine. The reactive metabolites of vinyl chloride, acrylonitrile, and ethyl carbamate, namely their respective epoxides, are potent electrophiles that drive the formation of 7-OEG. acs.orgcanada.canih.gov Endogenously, reactive carbonyl species generated from lipid peroxidation act as the electrophiles that modify guanine to form 7-OEG. mednexus.org This electrophilic attack on DNA can lead to the formation of an adduct, which may result in depurination due to the hydrolysis of the purine (B94841) base. researchgate.net

Contribution of Lipid Peroxidation Products.

Site Specificity of Guanine Alkylation at the N7 Position

The formation of 7-N-(2-Oxoethyl)guanine is a direct consequence of the alkylation of the guanine base at a specific site: the N7 nitrogen atom. The remarkable preference of many alkylating agents for this particular position is a well-documented phenomenon in DNA chemistry, rooted in a combination of electronic properties, steric accessibility, and the influence of the local DNA sequence.

Intrinsic Nucleophilicity and Electronic Factors

The primary reason for the high reactivity of the N7 position of guanine is its status as the most nucleophilic site within the DNA molecule. nih.govnih.govwikipedia.org Nucleophilicity is a measure of a chemical species' ability to donate an electron pair to form a new covalent bond. In the context of the DNA bases, the availability of lone-pair electrons on nitrogen and oxygen atoms makes them targets for electrophilic (electron-seeking) alkylating agents.

Several factors contribute to the superior nucleophilicity of the N7 nitrogen:

Electron Availability: The lone pair of electrons on the N7 nitrogen is located in an sp2 hybrid orbital and, crucially, does not participate in the aromatic stabilization of the purine ring system. quora.com This makes these electrons more available to react with electrophiles compared to other nitrogen atoms, such as N1, whose lone pair is integral to the aromaticity of the ring and is also involved in Watson-Crick hydrogen bonding with cytosine. quora.com

Electron-Rich Character: The N7 site is inherently electron-rich, a characteristic that facilitates covalent interaction with positively charged or polarized alkylating species, such as the reactive intermediates formed from vinyl chloride or other precursors. oncohemakey.com Quantum chemical calculations have corroborated that the N7 position possesses a high negative electrostatic potential, making it an attractive target for electrophilic attack. escholarship.org

Steric Accessibility in the DNA Helix

The three-dimensional structure of the B-form DNA double helix plays a critical role in dictating which nucleophilic sites are available for reaction. The N7 position of guanine is strategically located in the major groove of the DNA helix. wikipedia.orgescholarship.org This groove is relatively wide and open, allowing alkylating agents easier access to the reactive site.

In contrast, other potentially reactive sites are less accessible. For instance, the N3 position of guanine and adenine (B156593) is situated in the much narrower minor groove, where steric hindrance from the sugar-phosphate backbone and the opposing DNA strand makes it more difficult for alkylating molecules to approach. wikipedia.orgescholarship.org The O6 position of guanine is also in the major groove, but the N7 position is generally considered the most reactive site for many alkylating agents. nih.govescholarship.org

Influence of Local DNA Sequence

Research has conclusively shown that the susceptibility of a specific guanine's N7 position to alkylation is not uniform and is significantly influenced by the neighboring base sequence. nih.govnih.govoup.com This sequence selectivity means that certain DNA sequences become "hotspots" for alkylation.

Guanine-Rich Sequences: A consistent finding across studies with various alkylating agents, particularly nitrogen mustards, is a strong preference for guanines located in runs of contiguous guanines (e.g., 5'-GG-3', 5'-GGG-3'). nih.govoup.comoup.comscispace.com The electrostatic potential of the N7 position is enhanced when a guanine residue is flanked by another guanine, creating a more favorable environment for electrophilic attack. escholarship.org

Sequence-Specific Preferences: Different alkylating agents can exhibit unique, subtle preferences for specific sequences beyond just G-runs. For example, studies have shown that uracil (B121893) mustard has an enhanced reaction at some 5'-PyGC-3' sequences (where Py is a pyrimidine), while quinacrine (B1676205) mustard shows preference for certain 5'-GT-3' sequences. nih.govnih.govoup.com This suggests that the structure of the alkylating agent itself can influence its interaction with the DNA grooves and its ultimate target selection. nih.gov

The table below summarizes the observed sequence selectivity for various alkylating agents at the N7-guanine position.

| Alkylating Agent | Preferred DNA Sequence for N7-Guanine Alkylation | Reference |

| Nitrogen Mustards (general) | High preference for runs of contiguous guanines (e.g., 5'-GG-3', 5'-GGG-3'). Weak reaction at 5'-GC-3'. | nih.govoup.comoup.com |

| Mechlorethamine | Strong reaction in G-runs. | nih.govscispace.com |

| Uracil Mustard | Enhanced reaction at some 5'-PyGC-3' sequences; little preference for G-runs. | nih.govnih.govoup.com |

| Quinacrine Mustard | Enhanced reaction at some 5'-GT-3' sequences; greater reaction in G-runs than other mustards. | nih.govnih.govoup.com |

| cis-2-OH CCNU | Preferential alkylation at the middle guanine in 5'-GGG-3' runs. | aacrjournals.org |

| Dehydromonocrotaline (DHM) | Moderate preference for the 5'-G in 5'-GG-3' and 5'-GA-3' sequences. | oup.com |

This sequence-dependent reactivity is preserved in intact cellular environments, indicating that the intrinsic chemical properties and the structure of DNA are the dominant factors governing the site of damage, largely unaffected by the nuclear milieu. nih.govoup.com

Molecular Fate and Stability of 7 N 2 Oxoethyl Guanine Adducts in Dna

Adduct Stability and Turnover Rates in Nucleic Acid Strands

7-N-(2-Oxoethyl)guanine is a chemically unstable DNA adduct with a relatively short half-life in vivo. vulcanchem.com Studies in rats have demonstrated that this adduct is rapidly removed from DNA. carnegiescience.edu For instance, the half-life of 7-OEG in rat liver has been calculated to be approximately 62 hours. carnegiescience.edupnas.orgnih.gov In another study involving adult rats, the half-life of 7-OEG was determined to be 4 days in both the liver and lungs. acs.orgunc.edu With daily exposure, the concentration of 7-OEG adducts can reach a steady state in about 7 days. oup.com This steady state is achieved when the rate of adduct formation is balanced by the rate of its removal through depurination, repair mechanisms, or cell death. swan.ac.uk

Table 1: Half-life of this compound in Rat Tissues

| Tissue | Half-life | Reference |

|---|---|---|

| Liver | 62 hours | carnegiescience.edupnas.orgnih.gov |

| Liver | 4 days | acs.orgunc.edu |

| Lung | 4 days | acs.orgunc.edu |

Chemical Depurination Kinetics and Abasic Site Formation

A primary pathway for the removal of 7-OEG from DNA is chemical depurination, a process where the glycosidic bond linking the adducted guanine (B1146940) base to the deoxyribose sugar is cleaved. oup.comoup.com This process results in the formation of an apurinic (AP) site, which is a location in the DNA that lacks a purine (B94841) base. acs.orgresearchgate.netx3dna.org AP sites themselves are non-coding lesions and can be mutagenic if not properly repaired before DNA replication. acs.org

N7-guanine adducts, in general, are known to be chemically unstable and prone to spontaneous depurination. swan.ac.uk The addition of an alkyl group at the N7 position of guanine introduces a positive charge on the imidazole (B134444) ring, which weakens the glycosidic bond and facilitates its cleavage. swan.ac.uk While 7-OEG is primarily lost through chemical depurination, some repair by DNA glycosylases is also possible. oup.comoup.comoup.com Regardless of the initial trigger, the formation of an abasic site is a critical intermediate in the processing of this adduct. oup.comoup.comoup.com It has been estimated that thousands of apurinic sites can be generated in a single cell each day through spontaneous depurination. x3dna.org

Imidazolium (B1220033) Ring Opening and Formamidopyrimidine Derivative Pathways

In addition to depurination, 7-OEG can undergo another significant chemical transformation: the opening of its imidazole ring to form a formamidopyrimidine (FAPy) derivative. nih.govresearchgate.netnih.gov This reaction can occur under physiological conditions. nih.gov Specifically, at a pH of 7.4, the N7 adduct of 7-(2-oxoethyl)-2'-deoxyguanosine can undergo both deglycosylation (depurination) and imidazolium ring-opening. nih.gov The ring-opening process leads to the formation of N-[2-amino-6-[(2-deoxy-β-D-erythro-pentofuranosyl)amino]-3,4-dihydro-4-oxo-5-pyrimidinyl]-N-(2-oxoethyl)-formamide. nih.gov

This FAPy derivative represents a significant lesion because, unlike the parent 7-OEG adduct, FAPy lesions are generally more persistent in DNA and possess a higher mutagenic potential. researchgate.netnih.gov The FAPy derivative of 7-OEG can spontaneously cyclize to form a carbinolamine, which upon mild acid treatment, can yield a deglycosylation product. nih.gov The formation of these ring-opened derivatives presents an alternative pathway for the processing of 7-OEG adducts, potentially leading to different biological consequences than simple depurination. nih.govresearchgate.net

Influence of DNA Sequence Context on Adduct Stability

The stability of DNA adducts, including 7-OEG, can be influenced by the local DNA sequence context. core.ac.ukdntb.gov.ua While specific studies on the sequence-dependent stability of 7-OEG are limited, research on other N7-guanine adducts and related lesions suggests that the surrounding nucleotides can affect the rates of both depurination and enzymatic repair.

For example, the bypass of the 1,N2-etheno-2′-deoxyguanosine adduct by DNA polymerase IV is dependent on the DNA sequence. acs.org This suggests that the conformation of the DNA duplex in the vicinity of the adduct, which is influenced by the sequence, can play a role in how the adduct is processed by cellular machinery. It is plausible that similar sequence-dependent effects could modulate the stability and repair of 7-OEG. The conformation of the DNA can affect the accessibility of the adduct to repair enzymes and may also influence the chemical lability of the glycosidic bond. Further research is needed to specifically delineate the influence of DNA sequence context on the fate of the 7-OEG adduct.

Cellular Repair and Persistence Dynamics of 7 N 2 Oxoethyl Guanine Adducts

Enzymatic Repair Mechanisms: Base Excision Repair Components

The primary enzymatic pathway responsible for correcting base lesions like 7-OEG is the Base Excision Repair (BER) system. czytelniamedyczna.pl This pathway involves a series of coordinated enzymatic actions to remove the damaged base and restore the original DNA sequence. While 7-OEG is known to be chemically unstable and can be lost through spontaneous depurination, enzymatic repair by glycosylases also contributes to its removal. nih.govoup.com

The initial and most critical step of the BER pathway is the recognition and removal of the damaged base by a DNA glycosylase. czytelniamedyczna.plwikipedia.org These enzymes scan the DNA for lesions and catalyze the cleavage of the N-glycosidic bond that links the damaged base to the deoxyribose sugar of the DNA backbone. wikipedia.org This action releases the 7-OEG adduct, leaving behind an apurinic/apyrimidinic (AP) site. nih.govwikipedia.org

The repair of alkylated bases, a class to which 7-OEG belongs, is often handled by specific alkylpurine-DNA-N-glycosylases (APNG). acs.org While 7-OEG itself is not considered highly mutagenic because it does not typically cause mispairing during DNA replication, its removal is crucial as the resulting AP site can be cytotoxic or mutagenic if not properly processed. oup.comnih.goviarc.fr The enzymatic removal of N7-alkylguanine adducts is a recognized cellular defense mechanism, limiting their persistence in the genome.

Following the excision of 7-OEG by a DNA glycosylase or its spontaneous loss via depurination, an AP site is generated in the DNA strand. nih.gov This intermediate is recognized by an AP endonuclease, a key enzyme in the BER pathway. czytelniamedyczna.plembopress.org In humans, the primary enzyme for this function is AP Endonuclease 1 (APE1). nih.govnih.gov

APE1 processes the AP site by catalyzing the hydrolytic incision of the phosphodiester backbone immediately 5' to the baseless site. uniprot.org This action creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) end. nih.govuniprot.org The creation of this specific break is an essential step that prepares the DNA for the subsequent actions of DNA polymerase and DNA ligase, which will synthesize the correct base and seal the strand, thereby completing the repair process. uniprot.org

DNA Glycosylase Recognition and Excision.

Adduct Persistence and Accumulation in Organismal Tissues

The level of 7-OEG found in any given tissue is a result of the dynamic equilibrium between its rate of formation and its rate of removal, either by enzymatic repair or chemical decay. nih.gov This balance determines the adduct's half-life and its steady-state concentration during continuous exposure. nih.govoup.com

Research in rodent models has provided specific data on the persistence of 7-OEG in different tissues. Studies have shown that with continuous exposure, 7-OEG adducts can reach a steady-state concentration in approximately seven days. nih.govoup.com

The half-life of 7-OEG has been quantified in several studies. In adult Sprague-Dawley rats, the half-life of exogenously formed 7-OEG was found to be approximately 4 days in both the liver and the lung. acs.orgunc.edu Another study investigating preweanling rats reported a half-life of 62 hours (approximately 2.6 days) in the liver. nih.govnih.gov This difference suggests that age may be a factor in the persistence of this adduct.

Adduct concentrations vary significantly by tissue, reflecting differences in metabolic activation of the parent compound and tissue-specific repair capacities. nih.govnih.gov In neonatal rats, the highest concentrations of 7-OEG were found in the liver, followed by the kidney and lung, with no adducts detected in the brain or spleen. nih.gov Endogenous background levels of 7-OEG in both adult and weanling rats typically range from 1.0 to 10.0 adducts per 10⁶ guanine (B1146940) across various tissues. acs.orgunc.edu Following exposure to an external agent like vinyl chloride, these levels can increase dramatically, particularly in the liver. acs.orgunc.edu

| Rat Age | Tissue | Adduct Type | Concentration (adducts per 10⁶ guanine) | Source |

|---|---|---|---|---|

| Adult & Weanling | Liver, Lung, Kidney, Spleen, Testis, Brain | Endogenous | 1.0 - 10.0 | acs.orgunc.edu |

| Adult | Liver | Exogenous | 104.0 ± 23.0 | acs.orgunc.edu |

| Weanling | Liver | Exogenous | ~300 | acs.orgunc.edu |

| Neonatal | Liver | Exogenous | 162 ± 36 | nih.gov |

| Neonatal | Kidney | Exogenous | 29 ± 1 | nih.gov |

| Neonatal | Lung | Exogenous | 20 ± 7 | nih.gov |

| Rat Age | Tissue | Half-Life | Source |

|---|---|---|---|

| Adult | Liver | 4 days | acs.orgunc.edu |

| Adult | Lung | 4 days | acs.orgunc.edu |

| Preweanling | Liver | ~62 hours | nih.govnih.gov |

Several key factors influence the in vivo persistence of 7-OEG adducts:

Chemical Stability: The N7 position of guanine is highly nucleophilic, making it a frequent target for alkylating agents. nih.govnih.gov However, this alkylation also destabilizes the N-glycosidic bond, leading to spontaneous depurination. nih.govnih.gov This inherent chemical instability is a primary mechanism for the loss of 7-OEG from DNA, independent of enzymatic repair. nih.govoup.com

DNA Repair Efficiency: The capacity for enzymatic repair, particularly through the BER pathway, is a crucial determinant of adduct persistence. nih.gov Tissue-specific differences in the expression and activity of DNA glycosylases and AP endonucleases can lead to varying rates of repair and, consequently, different steady-state adduct levels. nih.govaacrjournals.org

Metabolic Activity: The formation of 7-OEG from exogenous precursors is dependent on metabolic activation, often by cytochrome P450 enzymes. czytelniamedyczna.pl The rate of this activation can vary between species, strains, and tissues, directly impacting the initial amount of adduct formed. nih.gov

Age: As suggested by differing half-life and concentration data, age appears to influence 7-OEG dynamics. acs.orgunc.edunih.gov Weanling rats have been shown to accumulate higher concentrations of exogenous 7-OEG in the liver compared to adult rats, which may be due to differences in metabolism or repair capacity at different life stages. acs.orgunc.edu

Biological Consequences of 7 N 2 Oxoethyl Guanine Adducts in Dna Homeostasis

Impact on DNA Replication Fidelity and Polymerase Activity

The presence of 7-N-(2-Oxoethyl)guanine in the DNA template can influence the progression and accuracy of DNA polymerases. While N7-alkylation of guanine (B1146940) does not directly disrupt the Watson-Crick hydrogen bonds involved in base pairing, the adduct's presence in the major groove can still present an obstacle to polymerase function. researchgate.netczytelniamedyczna.pl Studies have shown that some bulky N7-guanine adducts can slow or moderately inhibit DNA synthesis. researchgate.netCurrent time information in West Northamptonshire, GB. However, 7-OEG itself is generally considered to be a non-blocking lesion.

Crucially, 7-OEG is characterized as a non-promutagenic or non-miscoding adduct. mednexus.orgresearchgate.netnih.govnih.gov This means it does not typically cause DNA polymerase to insert an incorrect nucleotide opposite the lesion during replication. researchgate.netescholarship.org An early hypothesis suggested that 7-OEG might exist in a cyclic hemiacetal form, O⁶,7-(1'-hydroxyethano)guanine, which could mimic adenine (B156593) and lead to mispairing with thymine (B56734). Current time information in West Northamptonshire, GB.researchgate.netnih.gov However, experimental evidence has failed to support this, demonstrating that 7-OEG does not miscode for either thymine or adenine. researchgate.net

Influence on Transcriptional Processes

The effect of DNA lesions on transcription is a critical factor in their biological impact. Adducts can block the passage of RNA polymerase, leading to truncated transcripts and altered gene expression. swan.ac.ukumn.edu While direct studies on the transcriptional consequences of 7-OEG are limited, research on analogous N7-guanine adducts provides valuable insights.

Studies using a stable analog, 7-deaza-7-(2-oxoethyl)guanine, have investigated the bypass of related lesions by T7 RNA polymerase. escholarship.orguniprot.org These experiments revealed that while large DNA-protein cross-links at this position can significantly inhibit transcription, smaller DNA-peptide cross-links are bypassed by the polymerase. escholarship.orguniprot.org Notably, the bypass of these smaller peptide adducts at the 7-deaza-guanine position occurred with high fidelity. escholarship.orguniprot.org Given that the 2-oxoethyl group of 7-OEG is a small modification, it is plausible that it does not represent a major block to RNA polymerase, though it may interfere with the process. wikipedia.org However, it is important to note that if not repaired, DNA adducts can generally interfere with transcription. swan.ac.uk

Assessment of Mutagenic Potential

The mutagenic potential of a DNA adduct is its ability to induce a permanent change in the DNA sequence. Despite being the most abundant DNA adduct formed from exposure to the human carcinogen vinyl chloride, 7-OEG is considered to have a minor, if any, direct role in mutagenesis. mednexus.orgresearchgate.netwikipedia.orgnih.gov Its classification is that of a non-genotoxic or non-promutagenic lesion. researchgate.net

The non-mutagenic nature of 7-OEG is supported by direct experimental evidence. A key study utilized a replication fidelity assay with Escherichia coli DNA polymerase I to test the miscoding properties of the adduct. researchgate.net In this experiment, a poly(dG-dC) template was modified with chloroethylene oxide, resulting in the formation of 7-OEG as the major adduct (>98%) and 3,N⁴-ethenocytosine as a minor lesion. researchgate.net

Analysis of the newly synthesized DNA revealed that while misincorporation of dAMP and dTMP did occur, approximately 80% of these errors were located opposite the minor cytosine lesions. researchgate.net The study explicitly concluded that 7-OEG, the predominant adduct, did not miscode for either thymine or adenine, thereby refuting the earlier hypothesis of mispairing via a cyclic hemiacetal intermediate. researchgate.net This provides strong evidence that 7-OEG itself does not directly lead to point mutations during DNA replication. researchgate.netuniprot.orgnih.gov

Table 1: Findings from In Vitro Replication Fidelity Assay of 7-OEG

| Parameter | Observation | Conclusion |

| Adduct Composition | >98% 7-(2-Oxoethyl)guanine (7-OEG) | 7-OEG was the major lesion tested. |

| Enzyme Used | E. coli DNA Polymerase I | The assay tested a prokaryotic replicative polymerase. |

| Miscoding Events | Misincorporation of dAMP and dTMP occurred. | Errors were detected in the system. |

| Location of Errors | ~80% of mispairing events were opposite minor cytosine lesions. | The vast majority of errors were not caused by 7-OEG. |

| 7-OEG Miscoding | Did not miscode for thymine or adenine. | 7-OEG is a non-miscoding adduct. researchgate.net |

The biological impact of vinyl chloride exposure highlights the critical difference between 7-OEG and the family of etheno adducts. Vinyl chloride is metabolized to chloroethylene oxide, which reacts with DNA to form both 7-OEG and, in much smaller quantities, the exocyclic etheno adducts 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (εG). researchgate.netswan.ac.ukwikipedia.org

While 7-OEG constitutes the vast majority of adducts formed (up to 98%), it is the minor etheno adducts that are considered the primary drivers of vinyl chloride's mutagenicity and carcinogenicity. escholarship.orgwikipedia.org This distinction is based on several key differences:

Miscoding Properties: Unlike the non-miscoding 7-OEG, etheno adducts are strongly promutagenic. escholarship.orgwikipedia.org They distort the DNA helix and readily cause base-pair mismatches during replication. researchgate.netescholarship.org For example, εA can lead to AT to GC mutations, while εC and εG are also highly mutagenic. swan.ac.uk

Chemical Stability and Repair: 7-OEG is chemically unstable and is primarily removed from DNA through spontaneous depurination, which has a half-life of approximately 62-72 hours. nih.govescholarship.org In contrast, etheno adducts are chemically stable and persistent, with half-lives that can be very long (e.g., ~150 days for εG). swan.ac.uk They are poor substrates for standard base excision repair pathways, requiring specific glycosylases for their removal. mednexus.orgswan.ac.uk

This combination of high mutagenic potential and persistence makes the etheno adducts far more hazardous from a genetic standpoint, despite their lower initial abundance compared to 7-OEG. mednexus.orgescholarship.orgwikipedia.org

Table 2: Comparison of 7-OEG and Etheno Adducts from Vinyl Chloride

| Feature | This compound (7-OEG) | Etheno Adducts (εA, εC, εG) |

| Relative Abundance | Major adduct (~98%) nih.govwikipedia.org | Minor adducts (~1-2%) wikipedia.org |

| Miscoding Potential | Non-miscoding / Non-promutagenic mednexus.orgresearchgate.netnih.govnih.gov | Highly promutagenic escholarship.orgswan.ac.ukwikipedia.org |

| Persistence in DNA | Low; rapidly removed nih.govescholarship.org | High; persistent lesions swan.ac.uk |

| Primary Removal Mechanism | Chemical depurination nih.govnih.gov | Enzymatic repair (e.g., specific glycosylases) mednexus.orgswan.ac.uk |

| Role in Carcinogenesis | Considered minor researchgate.netnih.gov | Considered major contributors escholarship.org |

Experimental Evidence for Non-Misincorporation Properties.

Contribution to Genomic Instability Mechanisms

Although 7-OEG is not directly mutagenic through miscoding, its formation and subsequent processing contribute to genomic instability via other mechanisms. mednexus.org The primary pathway through which 7-OEG poses a threat is its chemical instability. researchgate.net

The N7-alkylation of guanine weakens the N-glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. swan.ac.uk This instability leads to the spontaneous loss of the entire adducted base from the DNA strand, a process known as depurination. mednexus.orgnih.gov The result is an apurinic (AP) site, a non-instructive lesion where a base is missing. swan.ac.uk

Advanced Analytical Methodologies for 7 N 2 Oxoethyl Guanine Profiling

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 7-OEG, providing the necessary separation from unmodified nucleobases and other cellular components that could interfere with accurate measurement.

High-Performance Liquid Chromatography with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 7-OEG. nih.gov Reverse-phase HPLC is commonly employed to separate 7-OEG and other DNA adducts from the bulk of unmodified DNA constituents following hydrolysis. nih.gov The separation is often achieved on C18 columns. nih.gov

Specialized detection methods are crucial for identifying and quantifying the separated 7-OEG. While early methods utilized fluorescence detection, the advent of mass spectrometry has provided significantly greater specificity and sensitivity. nih.gov For instance, HPLC coupled with fluorescence detection has been used for the detection of 7-OEG. nih.gov The development of Ultra-High Performance Liquid Chromatography (UHPLC) offers the potential for faster separations and increased sample throughput without compromising resolution. sigmaaldrich.com

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) has become the gold standard for the quantification of DNA adducts like 7-OEG due to its exceptional sensitivity and structural specificity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of 7-OEG in biological samples. acs.orgresearchgate.net This method involves the separation of 7-OEG from the biological matrix by LC, followed by its ionization and fragmentation in the mass spectrometer. The specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification. acs.orgresearchgate.net

A notable application of LC-MS/MS involves the derivatization of 7-OEG with O-t-butyl hydroxylamine (B1172632) to form a stable oxime adduct prior to analysis. acs.orgunc.edu This derivatization step enhances the sensitivity of the assay, with reported limits of detection and quantitation in the low femtomole range. acs.orgunc.edu This level of sensitivity is critical for detecting the low levels of 7-OEG that may be present endogenously or following low-level exposures. acs.orgunc.edu

Table 1: LC-MS/MS Method Parameters for 7-OEG Analysis

| Parameter | Details |

| Sample Preparation | Neutral thermal hydrolysis of DNA to release 7-OEG. acs.org |

| Derivatization | Reaction with O-t-butyl hydroxylamine to form an oxime adduct. acs.orgunc.edu |

| Chromatography | HPLC with a C18 column. nih.gov |

| Ionization | Electrospray Ionization (ESI). ebi.ac.uk |

| Detection | Tandem Mass Spectrometry (MS/MS). acs.org |

| Limit of Detection | 1 fmol on column. acs.org |

| Limit of Quantitation | 1.5 fmol on column. acs.orgresearchgate.net |

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Derivatized Adducts

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) represents another robust analytical approach for 7-OEG, particularly for its derivatized forms. ebi.ac.ukacs.org This technique often requires a derivatization step to increase the volatility and thermal stability of the adduct for GC analysis. nih.gov Oximation is a common derivatization strategy used in this context. nih.gov

GC-HRMS offers excellent selectivity and sensitivity, making it suitable for complex sample matrices. ebi.ac.ukacs.org The high resolving power of the mass spectrometer allows for the accurate mass measurement of the analyte, which aids in its unambiguous identification. ebi.ac.ukacs.org Immunoaffinity purification is frequently combined with GC-HRMS to selectively enrich the sample for the adduct of interest, thereby reducing matrix effects and improving detection limits. nih.govebi.ac.uk

Isotope-Dilution Mass Spectrometry for Endogenous/Exogenous Differentiation

Isotope-dilution mass spectrometry (IDMS) is a definitive method for accurately quantifying DNA adducts and is particularly valuable for distinguishing between endogenously formed and exogenously derived 7-OEG. acs.orgepa.gov This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte (e.g., [¹³C₂]-7-OEG). acs.orgunc.edu

The isotopically labeled standard is chemically identical to the analyte and co-elutes during chromatography, but it is distinguishable by its higher mass in the mass spectrometer. epa.gov By measuring the ratio of the unlabeled (endogenous/exogenous) to the labeled analyte, precise quantification can be achieved, correcting for any sample loss during preparation and analysis. epa.gov This approach was instrumental in demonstrating the presence of endogenous 7-OEG in rat tissues and differentiating it from the adducts formed following exposure to [¹³C₂]-labeled vinyl chloride. acs.orgunc.edu

Immunoaffinity Enrichment Strategies

Immunoaffinity enrichment is a highly selective sample preparation technique that utilizes antibodies specific to a particular adduct to isolate it from a complex biological mixture. nih.govebi.ac.uk This method significantly enhances the sensitivity and specificity of subsequent analytical measurements, such as those performed by GC-MS or LC-MS/MS. nih.govebi.ac.uk

For the analysis of etheno adducts, which are structurally related to 7-OEG and also formed by vinyl chloride, immunoaffinity columns made with polyclonal or monoclonal antibodies have been successfully employed. nih.govebi.ac.uk These columns can selectively capture the adducts from DNA hydrolysates, allowing for their concentration and purification prior to instrumental analysis. nih.govebi.ac.uk While specific immunoaffinity methods for 7-OEG are less commonly reported than for etheno adducts, the principle remains a powerful tool for trace-level adduct analysis. nih.govebi.ac.uk Combining immunoaffinity enrichment with techniques like GC-HRMS has proven effective for quantifying related adducts like N²,3-ethenoguanine. nih.govczytelniamedyczna.pl

Optimization of Sample Hydrolysis and Derivatization Protocols

The accurate quantification of 7-N-(2-oxoethyl)guanine (7-OEG) in biological matrices, particularly from DNA, is critically dependent on the meticulous optimization of sample preparation, which encompasses both hydrolysis and derivatization steps. These procedures are essential to liberate the adduct from the DNA backbone and enhance its physicochemical properties for sensitive instrumental analysis.

Optimization of DNA Hydrolysis

The primary objective of the hydrolysis step is to efficiently cleave the N-glycosidic bond between the 7-OEG base and the deoxyribose sugar, releasing the free adduct for subsequent analysis. The inherent instability of the glycosidic bond in N7-substituted purine (B94841) adducts makes them susceptible to depurination under relatively mild conditions. nih.govnih.gov The selection of an appropriate hydrolysis method is crucial to maximize the yield of 7-OEG while minimizing its degradation or the formation of analytical artifacts. Common approaches include neutral thermal hydrolysis, acid hydrolysis, and enzymatic digestion.

Neutral Thermal Hydrolysis : This method leverages the chemical lability of the N7-guanine adduct's glycosidic bond, which can be cleaved by heating the DNA sample in a neutral pH buffer. nih.gov It is a simple and effective technique that selectively releases N7-guanine and N3-adenine adducts, resulting in a cleaner sample matrix enriched with the target analytes. researchgate.net A new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 7-OEG utilizes neutral thermal hydrolysis as the key release step before derivatization and analysis. unc.edu

Acid Hydrolysis : Mild acid hydrolysis can also be employed to release N7-guanine adducts. nih.gov For instance, some protocols have utilized 0.1 N HCl at 37°C for extended periods to digest modified DNA. However, the conditions must be carefully controlled, as harsh acidic environments can potentially degrade the released adduct or other sample components. The choice of hydrolysis method can significantly influence which types of adducts are detected. researchgate.net

Enzymatic Hydrolysis : This approach uses a cocktail of enzymes, such as micrococcal nuclease and spleen phosphodiesterase, to digest the DNA backbone into individual nucleosides. wiley-vch.de While effective for many adducts, its efficiency can be compromised for bulky adducts that may sterically hinder enzyme access. researchgate.net Given the relatively small size of the 2-oxoethyl group, this is of lesser concern for 7-OEG. However, for N7-adducts, non-enzymatic methods like thermal hydrolysis are often preferred for their simplicity and high recovery rates. nih.govresearchgate.net

The following table summarizes various hydrolysis conditions reported in the literature for the analysis of DNA adducts.

| Hydrolysis Method | Conditions / Reagents | Temperature | Duration | Target Adduct(s) | Reference |

| Neutral Thermal Hydrolysis | 5 mM sodium phosphate (B84403) buffer, pH 7.0 | 100°C | 30 min | Etheno Adducts | |

| Neutral Thermal Hydrolysis | Neutral buffer | Not Specified | Not Specified | 7-(2-oxoethyl)guanine | unc.edu |

| Mild Acid Hydrolysis | 0.1 N HCl | 37°C | 15 h | Etheno Adducts | |

| Acid Hydrolysis | Not Specified | Elevated | Not Specified | N7-guanine adducts | nih.gov |

| Enzymatic Hydrolysis | Micrococcal nuclease, Spleen phosphodiesterase | 37°C | 3 h | DNA Nucleotides | wiley-vch.de |

Optimization of Derivatization Protocols

Following hydrolysis, derivatization is often a critical step to improve the analytical characteristics of 7-OEG, particularly for mass spectrometry-based detection. The primary goal is to introduce a chemical moiety that enhances ionization efficiency, improves chromatographic separation, and/or increases the mass of the analyte for more specific detection. nih.govddtjournal.com

The chemical structure of 7-OEG features a reactive aldehyde/ketone functional group (the "oxoethyl" group), which is an ideal target for derivatization. Research has shown that reacting 7-OEG with hydroxylamine-containing reagents is a highly effective strategy. unc.eduddtjournal.com

A sensitive LC-MS/MS method developed for 7-OEG quantification involves derivatizing the released adduct with O-t-butyl hydroxylamine. unc.edu This reaction converts the ketone group into a more stable oxime adduct. This modification not only aids in the chromatographic separation but also significantly improves the detection sensitivity, with a reported limit of detection of 1 fmol. unc.edu Other reagents, such as pentafluorobenzylbromide, have been used to derivatize different guanine (B1146940) adducts for analysis by gas chromatography-mass spectrometry (GC-MS), but this requires a volatile derivative. nih.govaacrjournals.org For modern LC-MS/MS methods, which are better suited for polar analytes, derivatization targeting the oxo group is a more direct and efficient approach. nih.govunc.edu

The table below outlines derivatization strategies for 7-OEG and other related DNA adducts.

| Analyte / Adduct | Derivatizing Agent | Purpose / Analytical Method | Reference |

| 7-(2-oxoethyl)guanine (7-OEG) | O-t-butyl hydroxylamine | Forms an oxime adduct to enhance sensitivity for LC-MS/MS analysis. | unc.edu |

| N2,3-ethenoguanine | Pentafluorobenzylbromide (PFBBr) | Creates a volatile derivative for GC/ECNCI/HRMS analysis. | aacrjournals.org |

| Estrogen-guanine adducts | Dansyl chloride | Adds a chargeable moiety to improve ionization efficiency in MS. | nih.gov |

| General Ketones/Aldehydes | Hydroxylamine | Reacts with ketones to form oximes, improving ionization efficiency for MS. | ddtjournal.com |

Comparative Molecular Analysis of 7 N 2 Oxoethyl Guanine with Other Dna Adducts

Structural and Mechanistic Distinctions from Exocyclic Etheno Adducts

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a critical step in chemical carcinogenesis. Among the various types of DNA damage, 7-N-(2-Oxoethyl)guanine (7-OEG) and exocyclic etheno adducts represent two distinct classes of lesions, primarily differing in their chemical structure and mechanism of formation.

This compound is characterized by the addition of a 2-oxoethyl group to the N7 position of the guanine (B1146940) base. ontosight.ai This modification results in a linear side chain attached to the purine (B94841) ring. In contrast, exocyclic etheno adducts, such as 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (N²,3-εG), feature an additional five-membered ring fused to the original DNA base. researchgate.netnih.gov This cyclic structure significantly alters the shape and hydrogen-bonding capabilities of the affected base. europa.eu

The mechanisms leading to the formation of these adducts are also different. 7-OEG is primarily formed through the reaction of DNA with chloroethylene oxide (CEO), a reactive metabolite of the industrial chemical vinyl chloride. researchgate.netvulcanchem.com The reaction is a direct alkylation at the N7 position of guanine. researchgate.net Chloroacetaldehyde (CAA), another metabolite of vinyl chloride, can also react with DNA bases to form etheno adducts. czytelniamedyczna.pl Specifically, CAA reacts with adenine (B156593) and cytosine to form hydroxyethano intermediates, which then dehydrate to form the stable εA and εC adducts. czytelniamedyczna.pl The formation of N²,3-εG is also favored by the reaction of CAA with guanine in double-stranded DNA. czytelniamedyczna.pl While both CEO and CAA are metabolites of vinyl chloride, experimental evidence suggests that 7-OEG originates from CEO, whereas etheno adducts are formed from CAA. colab.ws

Endogenous processes, such as lipid peroxidation, can also generate reactive species that form etheno adducts, highlighting a natural source of this type of DNA damage. researchgate.netnih.govoup.com

Quantitative Relationship within Adduct Profiles from Specific Carcinogens

Exposure to certain carcinogens, most notably vinyl chloride, results in a characteristic profile of DNA adducts where the quantities of this compound and various etheno adducts are distinctly different.

Following exposure to vinyl chloride, 7-OEG is the most abundant DNA adduct formed, constituting approximately 98% of the total adducts in rats. capes.gov.brnih.govnih.gov The remaining fraction is composed of the promutagenic etheno adducts. Among these, N²,3-ethenoguanine (N²,3-εG) is generally the most prevalent etheno adduct. nih.gov In rats exposed to vinyl chloride, the quantitative order of adduct formation is typically: 7-OEG >> 1,N⁶-ethenoadenine (εA) > N²,3-εG > 3,N⁴-ethenocytosine (εC). czytelniamedyczna.pl More specifically, N²,3-εG and 3,N⁴-εC each represent about 1% of the total vinyl chloride-induced DNA adducts in rats, with 1,N⁶-ethenoadenine being found at even lower concentrations. capes.gov.br

Studies analyzing the dose-response relationship of these adducts have provided further insights. For instance, in rats exposed to varying concentrations of vinyl chloride, the levels of N²,3-εG in liver DNA increased in a dose-related manner. czytelniamedyczna.pl Similarly, exposure to vinyl carbamate (B1207046), another carcinogen, also induces the formation of both 7-OEG and etheno adducts. In rodents treated with vinyl carbamate or its epoxide metabolite, the level of N²,3-εG was found to be between 12% and 24% of the level of 7-OEG. aacrjournals.org

The following interactive data table summarizes the relative abundance of these adducts from vinyl chloride exposure.

| Adduct | Relative Abundance | Source Carcinogen |

| This compound | ~98% | Vinyl Chloride |

| N²,3-Ethenoguanine | ~1% | Vinyl Chloride |

| 3,N⁴-Ethenocytosine | ~1% | Vinyl Chloride |

| 1,N⁶-Ethenoadenine | <1% | Vinyl Chloride |

Differential Biological Impact and Repair Susceptibility

The distinct structural properties of this compound and exocyclic etheno adducts lead to significant differences in their biological consequences and susceptibility to cellular repair mechanisms.

Despite being the major adduct formed from vinyl chloride exposure, 7-OEG is considered to have low promutagenic activity, meaning it does not typically cause errors during DNA replication. capes.gov.broup.comoup.com Its primary biological impact stems from the fact that it creates a chemically unstable glycosidic bond, leading to the loss of the adducted guanine base from the DNA backbone (depurination) and the formation of an apurinic (AP) site. nih.gov If not repaired, these AP sites can lead to mutations. acs.org However, 7-OEG is subject to rapid repair. It can be removed through spontaneous depurination or by the action of DNA glycosylases, which are enzymes that initiate the base excision repair (BER) pathway. The half-life of 7-OEG in rat liver has been estimated to be approximately 62 hours. nih.gov

In stark contrast, the exocyclic etheno adducts are highly promutagenic. capes.gov.br Their cyclic structure distorts the DNA helix and disrupts normal Watson-Crick base pairing, leading to misincorporation of incorrect bases during DNA replication. europa.eu For example, N²,3-ethenoguanine can lead to G→A transitions. nih.gov These adducts are also much more persistent in tissues compared to 7-OEG. nih.gov Etheno adducts are generally resistant to the standard base excision repair pathway and require specialized repair enzymes, such as alkylpurine-DNA glycosylases and other dioxygenases, for their removal. nih.gov The persistence of these adducts, coupled with their miscoding potential, strongly implicates them in the carcinogenic process initiated by agents like vinyl chloride. nih.gov

The table below provides a comparative overview of the biological impact and repair of these adducts.

| Adduct | Mutagenic Potential | Primary Repair Mechanism | Persistence |

| This compound | Low (non-miscoding) | Depurination, Base Excision Repair | Low (t½ ≈ 62 hours in rat liver) |

| Exocyclic Etheno Adducts | High (miscoding) | Specialized Glycosylases, Dioxygenases | High (e.g., t½ of N²,3-εG ≈ 30 days in rat liver) |

Experimental Models for 7 N 2 Oxoethyl Guanine Research

In Vitro DNA Alkylation and Polymerase Bypass Studies

In vitro systems are fundamental for dissecting the molecular interactions of 7-N-(2-oxoethyl)guanine (OEG) with DNA and the cellular replication machinery. The formation of OEG, a primary and major DNA adduct resulting from exposure to metabolites of vinyl chloride, such as chloroethylene oxide, has been extensively studied in cell-free environments. aacrjournals.orgaacrjournals.orgoup.com These studies typically involve the reaction of the alkylating agent with isolated DNA or deoxynucleosides, allowing for the characterization of the resulting adducts. aacrjournals.org

A significant focus of in vitro research has been on the behavior of DNA polymerases when encountering an OEG lesion on the template strand. It is generally understood that OEG is a non-miscoding lesion, meaning it does not typically cause the polymerase to insert an incorrect base opposite the adduct during DNA replication. oup.com Instead, the primary consequence of this adduct is its chemical instability, which leads to the spontaneous loss of the adducted base (depurination), creating an abasic site. oup.comnih.gov This abasic site is then a substrate for cellular repair pathways.

Studying the direct polymerase bypass of the labile N7-substituted guanine (B1146940) adducts is challenging due to the inherent instability of the N-glycosidic bond, which can lead to depurination during the experiment. nih.gov To overcome this, researchers have developed and utilized stable analogs, such as conjugating peptides or other molecules to the 7-deazaguanine (B613801) position in DNA. nih.govmdpi.com These mimics, like 7-deaza-7-(2-oxoethyl)-2'-deoxyguanosine, provide a stable template for detailed kinetic analysis of translesion synthesis (TLS) polymerases. nih.govmdpi.com Studies using these stable analogs with human TLS polymerases, such as polymerase η (hPol η) and polymerase κ (hPol κ), have shown that while bypass is possible, it is significantly less efficient compared to the replication of an unmodified guanine base. For instance, the efficiency of correct nucleotide (dCMP) insertion opposite a 10-mer peptide conjugated to 7-deaza-guanine was found to be 49-fold lower for hPol η and 1850-fold lower for hPol κ when compared to an unmodified template. nih.govresearchgate.net

These in vitro models are critical for determining the intrinsic mutagenic potential of a DNA lesion and the efficiency and fidelity of its bypass by various DNA polymerases, providing insights into the potential cellular consequences of damage.

Mammalian Cell Culture Systems for Adduct Formation and Repair Studies

Mammalian cell culture systems provide a controlled environment to study the formation, persistence, and repair of this compound in a biological context. In these systems, cells can be exposed to the parent compound, such as vinyl chloride or its reactive metabolites, to investigate the entire process from metabolic activation to DNA adduct formation and subsequent cellular responses.

Upon exposure, OEG is formed within the DNA of cultured cells. tandfonline.com Studies using human lymphoblastoid TK6 cells, for example, have demonstrated the formation of OEG following treatment with 2-cyanoethylene oxide (CEO), a metabolite of acrylonitrile (B1666552). researchgate.net These models allow for the quantification of adduct levels over time and the investigation of the cellular mechanisms that handle this type of DNA damage.

The primary mechanism for the removal of OEG from DNA in mammalian cells is believed to be chemical depurination, where the unstable glycosidic bond breaks, releasing the modified base and leaving an apurinic/apyrimidinic (AP) site. oup.comnih.gov This process is a form of spontaneous decay. Additionally, there is evidence to suggest that base excision repair (BER) pathways may be involved. oup.com Glycosylases, key enzymes in the BER pathway, can recognize and excise damaged bases. While specific glycosylases for OEG are not fully characterized, the alkylpurine-DNA-N-glycosylase (APNG) is known to act on other etheno adducts and may play a role. aacrjournals.org The resulting AP site is then further processed by other BER enzymes, such as AP endonuclease, DNA polymerase, and DNA ligase, to restore the original DNA sequence.

Cell culture models are invaluable for identifying the specific DNA repair pathways that recognize and process OEG, and for understanding how deficiencies in these pathways might affect cellular sensitivity to agents that produce this adduct.

Rodent Models for In Vivo Adduct Dosimetry and Persistence

Rodent models, particularly rats and mice, are essential for studying the in vivo dosimetry and persistence of this compound. These animal models allow for research into how the adduct is formed, distributed, and eliminated in different tissues under controlled exposure conditions that mimic potential human exposures. Following exposure to compounds like vinyl chloride or acrylonitrile, OEG has been identified as a major DNA adduct in various rodent tissues. aacrjournals.orgtandfonline.com

Dosimetry studies involve quantifying the levels of OEG in the DNA of specific organs over time. This provides crucial information on target tissue specificity and the dose-response relationship for adduct formation. For example, following exposure of rats to vinyl chloride, OEG was detected in hepatocytes. aacrjournals.org In one study, rats exposed to 1100 ppm of vinyl chloride for one week showed OEG levels of 4.0 ± 0.8 adducts per 106 unmodified guanine in hepatocytes, while none was detected in the brain. aacrjournals.org This highlights the tissue-specific nature of adduct formation, likely due to differences in metabolic activation.

The persistence of an adduct, determined by its rate of formation versus its rate of removal (through repair or chemical decay), is a critical factor in its potential to lead to adverse biological effects. Studies have measured the half-life of OEG and related adducts in various tissues. For the related adduct 7-(2-hydroxyethyl)guanine (HEG), formed from ethylene (B1197577) oxide, the in vivo half-lives in rat brain and lung DNA were found to be 5.4 and 5.8 days, respectively. researchgate.net In mice, the half-lives for HEG were generally shorter, ranging from 1.0 to 2.3 days in most tissues. researchgate.net The persistence of OEG itself is expected to be relatively short due to its chemical instability leading to depurination.

Below is a data table summarizing findings on OEG and related adduct levels in rodent models from various studies.

| Compound | Species | Tissue | Exposure Details | Adduct Level (adducts/10n guanine) | Reference |

|---|---|---|---|---|---|

| Vinyl Chloride | Rat (Adult) | Hepatocytes | 1100 ppm, 1 week | 4.0 / 106 | aacrjournals.org |

| Vinyl Chloride | Rat (Adult) | Brain | 1100 ppm, 1 week | Not Detected | aacrjournals.org |

| Acrylonitrile | Rat | Liver | 300 or 500 ppm, ≥2 weeks | Near detection limit | researchgate.net |

| Acrylonitrile | Rat | Brain, Forestomach | Up to 500 ppm, for ~15 months | Not Detected | researchgate.net |

| Ethylene Oxide (forms HEG) | Rat | Brain | Repeated exposures | Half-life: 5.4 days | researchgate.net |

| Ethylene Oxide (forms HEG) | Rat | Lung | Repeated exposures | Half-life: 5.8 days | researchgate.net |

| Ethylene Oxide (forms HEG) | Mouse | Kidney | Repeated exposures | Half-life: 6.9 days |

Genetic Reporter Systems for Mutagenesis Assessment

Genetic reporter systems are powerful tools used to assess the mutagenic potential of DNA adducts like this compound. These systems utilize specific genes, whose mutation leads to a selectable or easily screenable phenotype, allowing for the quantification of mutation frequencies and the characterization of mutation types (spectra).

One widely used reporter system in human cells and animal models is the hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene. nih.gov The Hprt gene is located on the X-chromosome, and its inactivation by mutation confers resistance to toxic purine (B94841) analogs like 6-thioguanine, allowing for the selection of mutant cells. nih.gov Studies have used the Hprt assay in T-lymphocytes from rats exposed to acrylonitrile to investigate its mutagenic effects, which could be mediated in part by OEG formation. researchgate.net

Another advanced set of tools are transgenic rodent models, such as the gpt delta (C57BL/6J) mouse and (Sprague-Dawley) rat. semanticscholar.orgnih.gov These animals carry multiple copies of a transgene cassette (lambda EG10) that includes the E. coli gpt gene (guanine phosphoribosyltransferase) and other selectable markers. tandfonline.comsemanticscholar.org DNA is extracted from any tissue of interest, the transgene is rescued into phage particles, and mutations that occurred in the animal are scored in E. coli. The gpt assay primarily detects point mutations, such as base substitutions and small insertions or deletions, while another selection (Spi-) within the same system detects larger deletions. nih.gov These models have been employed to study the in vivo mutagenicity of various chemicals, including those that generate OEG. researchgate.netd-nb.info

Perspectives and Emerging Avenues in 7 N 2 Oxoethyl Guanine Research

Unresolved Questions in Carcinogenesis Linkage Beyond Direct Mutagenicity

While 7-N-(2-oxoethyl)guanine (7-OEG) is the most abundant DNA adduct formed from exposure to carcinogens like vinyl chloride (VC), its direct mutagenic potential is considered weak. nih.govwho.int This is because the modification occurs at the N7 position of guanine (B1146940), which does not directly participate in the Watson-Crick base pairing that is fundamental to DNA replication. nih.govresearchgate.net The primary mutagenic threats from VC exposure are attributed to the less frequent but more potent etheno adducts, such as N2,3-ethenoguanine (εG), 1,N6-ethenodeoxyadenosine (εdA), and 3,N4-ethenodeoxycytosine (εdC). nih.govunc.edunih.gov

However, the sheer prevalence of 7-OEG raises questions about its indirect roles in carcinogenesis. nih.gov One significant unresolved issue is the consequence of its chemical instability. 7-OEG is prone to depurination, a process where the adducted guanine base is spontaneously cleaved from the deoxyribose sugar backbone of DNA, creating an apurinic (AP) site. nih.govnih.govnih.gov While cells have repair mechanisms for AP sites, an overload of these lesions due to high 7-OEG formation could saturate these pathways, leading to errors during DNA replication and contributing to genomic instability. nih.govresearchgate.net There is currently limited evidence to suggest that AP sites resulting from 7-OEG depurination are a primary cause of mutations in tissues. researchgate.net

Another area of investigation is the potential for 7-OEG to interfere with the function of DNA repair proteins. The presence of this bulky adduct in the DNA groove might hinder the recognition and repair of other, more mutagenic lesions. This could indirectly enhance the mutagenicity of other adducts by allowing them to persist in the genome.

Finally, the role of 7-OEG in epigenetic modifications is largely unexplored. The presence of the adduct could potentially influence the methylation patterns of nearby CpG islands, leading to altered gene expression. Such epigenetic dysregulation is a known driver of carcinogenesis. Understanding these non-mutagenic mechanisms is crucial for a complete picture of the carcinogenic risk posed by agents that produce 7-OEG.

Advancements in Ultrasensitive Detection for Low-Level Adducts

The ability to detect and quantify low levels of DNA adducts like 7-OEG is critical for assessing exposure to carcinogens and understanding their biological effects, especially at environmentally relevant concentrations. nih.gov Recent advancements in analytical techniques have significantly pushed the boundaries of sensitivity and specificity.

Historically, methods like ³²P-postlabeling were used, but they often lacked structural information and could have variable labeling efficiencies. nih.govtera.org The advent of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has revolutionized the field. nih.govnih.gov Modern LC-MS/MS methods offer high specificity and sensitivity, allowing for the detection of adducts at levels as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides. nih.govtera.org

Several key advancements have contributed to this increased sensitivity:

Stable Isotope Dilution: This technique involves using a chemically identical but isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled 7-OEG) as an internal standard. nih.govtera.org This allows for highly accurate quantification by correcting for sample loss during preparation and variations in instrument response.

Improved Chromatographic Separation: The development of advanced liquid chromatography columns and techniques, such as ultra-high-performance liquid chromatography (UHPLC), enables better separation of the adduct of interest from the vast excess of unmodified DNA bases and other cellular components. nih.gov

Enhanced Mass Spectrometry Instrumentation: Modern mass spectrometers boast increased sensitivity, faster scanning speeds, and higher resolution. nih.gov Techniques like tandem mass spectrometry (MS/MS) provide structural confirmation by fragmenting the parent ion and analyzing the resulting product ions, which increases the confidence in adduct identification. nih.gov

Derivatization: Chemical derivatization of 7-OEG can improve its chromatographic properties and ionization efficiency in the mass spectrometer, thereby enhancing detection sensitivity. nih.gov

These advancements are crucial for studying the dose-response relationships of carcinogens at low exposure levels and for biomonitoring studies in human populations. nih.gov The ability to detect minute quantities of 7-OEG and other adducts helps in understanding the background levels of endogenous DNA damage and distinguishing them from damage caused by exogenous exposures. nih.govunc.edu

Below is a table summarizing some of the advanced methods used for the detection of DNA adducts:

| Method | Principle | Advantages | Limit of Detection (LOD) | Reference |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | High specificity and sensitivity, provides structural information. | fmol range | nih.gov |

| ³²P-Postlabeling | Enzymatic labeling of DNA adducts with ³²P. | High sensitivity. | 1 adduct per 10⁹⁻¹⁰ nucleotides | nih.govtera.org |

| Immunoassays | Use of antibodies to detect specific DNA adducts. | High throughput. | Varies with antibody affinity. | tera.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High sensitivity for specific adducts. | fmol range | nih.gov |

Systems Biology Integration for Comprehensive Lesion Impact Assessment

Understanding the full biological impact of a specific DNA lesion like 7-OEG requires moving beyond the study of the adduct in isolation. A systems biology approach, which integrates data from multiple levels of biological organization—genomics, transcriptomics, proteomics, and metabolomics—is essential for a comprehensive assessment.

The presence of 7-OEG can trigger a cascade of cellular responses. A systems-level analysis can help to elucidate these complex networks. For example, transcriptomic studies (analyzing the complete set of RNA transcripts) can reveal changes in gene expression in response to 7-OEG formation. This could include the upregulation of genes involved in DNA repair, cell cycle arrest, or apoptosis. Conversely, it might show the downregulation of genes essential for normal cellular function.

Proteomic analysis (studying the entire set of proteins) can identify changes in the levels and post-translational modifications of proteins involved in the DNA damage response. This could provide insights into which specific repair pathways are activated by 7-OEG and whether the cellular repair capacity is overwhelmed.

Metabolomic studies, which analyze the complete set of small-molecule metabolites, can reveal alterations in cellular metabolism resulting from the DNA damage. For instance, changes in nucleotide pools or energy metabolism could be indicative of the cellular stress caused by the presence of 7-OEG.

Integrating these "omics" datasets can provide a holistic view of the cellular perturbations caused by 7-OEG. For example, a combined transcriptomic and proteomic analysis could identify a specific signaling pathway that is activated by the adduct, leading to a particular cellular outcome like cell cycle arrest.

This integrated approach is also crucial for understanding inter-individual variability in response to carcinogen exposure. Genetic variations in DNA repair genes, for example, could lead to different cellular responses to the same level of 7-OEG formation, potentially explaining differences in cancer susceptibility.

By constructing computational models that integrate these multi-omics datasets, researchers can simulate the effects of 7-OEG on cellular networks and predict the long-term consequences of exposure. This systems-level understanding is vital for developing more accurate risk assessment models and for identifying potential biomarkers of susceptibility and effect.

The following table outlines the potential contributions of different "omics" approaches to understanding the impact of 7-OEG:

| Omics Approach | Focus of Analysis | Potential Insights into 7-OEG Impact |

| Genomics | DNA sequence and structure | Identifying genetic variations that influence 7-OEG repair and susceptibility. |

| Transcriptomics | Gene expression (RNA) | Revealing cellular pathways activated or repressed in response to 7-OEG. |

| Proteomics | Protein expression and modifications | Identifying specific DNA repair proteins and signaling pathways involved in the response to 7-OEG. |

| Metabolomics | Small molecule metabolites | Assessing the impact of 7-OEG on cellular metabolism and overall cellular stress. |

Q & A

Basic Questions

Q. How is 7-(2-oxoethyl)guanine formed in DNA upon exposure to vinyl chloride or ethyl carbamate?

- Methodological Answer : 7-(2-Oxoethyl)guanine arises from the metabolic activation of vinyl chloride (VC) or ethyl carbamate (urethane) into reactive intermediates, such as chloroethylene oxide or vinyl carbamate epoxide. These electrophiles alkylate the N7 position of guanine in DNA, forming the adduct. In vivo studies using radiolabeled compounds (e.g., [³H]-ethyl carbamate) and tissue-specific exposure models in rats have traced adduct formation via gas chromatography/mass spectrometry (GC-MS) or reductive tritiation with sodium borohydride . Metabolic pathways involving cytochrome P450 enzymes (e.g., CYP2E1) are critical for bioactivation .

Q. What analytical methods are used to detect and quantify 7-(2-oxoethyl)guanine in biological samples?

- Methodological Answer :

- Reductive Tritiation : Sodium borohydride reduces the oxoethyl group, enabling tritium labeling for sensitive detection via liquid scintillation counting .

- LC-MS/MS : Modern approaches use stable isotope dilution (e.g., [¹⁵N]-labeled internal standards) to quantify adducts in tissues (e.g., liver, lung) with high specificity. Detection limits as low as 1 adduct per 10⁸ nucleotides have been achieved .

- Immunoassays : Polyclonal antibodies specific to alkylated DNA can be employed, though cross-reactivity with other N7 adducts requires validation .

Q. Why is 7-(2-oxoethyl)guanine a major DNA adduct but not considered promutagenic?

- Methodological Answer : Despite its abundance (up to 98% of VC-induced adducts), 7-(2-oxoethyl)guanine is rapidly depurinated (half-life ~24–48 hours in rat liver DNA) due to its labile glycosidic bond, forming abasic sites. These sites are primarily repaired via base excision repair (BER), but error-prone translesion synthesis can occur. In contrast, etheno adducts (e.g., εG, εA) are stable and block replication, causing mispairing during transcription . Computational models also suggest steric hindrance from the oxoethyl group limits polymerase misincorporation .

Advanced Research Questions

Q. How do researchers differentiate 7-(2-oxoethyl)guanine from other N7-alkylguanine adducts in complex matrices?

- Methodological Answer :

- Enzymatic Digestion : Use of DNase I, nuclease P1, and alkaline phosphatase to hydrolyze DNA into nucleosides, followed by affinity purification to isolate adducts .

- Tandem Mass Spectrometry : MRM (multiple reaction monitoring) transitions specific to the oxoethyl moiety (e.g., m/z 368→252) reduce interference from structurally similar adducts .

- Isotope-Labeled Standards : Co-elution with synthetic [¹³C]- or [²H]-labeled 7-(2-oxoethyl)guanine confirms identity .

Q. What experimental strategies elucidate the repair mechanisms of 7-(2-oxoethyl)guanine?

- Methodological Answer :

- In Vitro Replication Assays : Synthetic oligonucleotides containing the adduct are replicated using purified DNA polymerases (e.g., Pol η, Pol κ) to assess bypass efficiency and fidelity .

- Repair Knockout Models : BER-deficient cell lines (e.g., XPA⁻/⁻, OGG1⁻/⁻) are exposed to VC, followed by adduct quantification to identify repair pathways .

- Pulse-Chase Experiments : Radiolabeled adducts are tracked over time in cultured cells to measure repair kinetics .

Q. How can contradictions in mutagenicity data for 7-(2-oxoethyl)guanine be resolved?

- Methodological Answer : Discrepancies between in vitro (low mutagenicity) and in vivo (abasic site-driven clastogenicity) studies arise from differences in repair capacity and adduct persistence. Strategies include: